4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a methoxyphenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves a multistep process. One common synthetic route starts with the preparation of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This intermediate is synthesized through the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . The resulting product is then subjected to further reactions to introduce the carboxylic acid group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the targets of interest.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: This compound shares a similar pyrazolopyridine core but has different substituents, leading to distinct chemical properties.
6-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(14-8-10-16(27-2)11-9-14)12-18(21(25)26)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |
InChI Key |
HLSXELDJNMQUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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